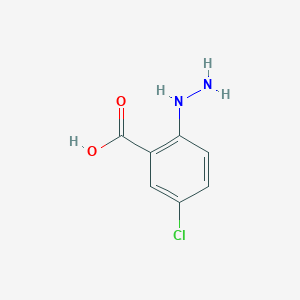

5-Chloro-2-hydrazinylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-hydrazinylbenzoic acid is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-hydrazinylbenzoic acid is a compound of significant interest in the field of medicinal chemistry and material science, primarily due to its versatile applications in drug development, synthesis of novel compounds, and potential therapeutic effects. This article will explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds derived from this compound. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies often employ flow cytometry to assess apoptosis induction, revealing promising IC50 values indicating effective cell growth inhibition.

Key Findings:

- Compounds derived from this compound demonstrated significant cytotoxicity, with IC50 values ranging from 23.5 μM to 26 μM against MCF-7 cells .

- Apoptotic effects were confirmed through Annexin V-FITC staining, showing increased early and late apoptotic cell populations post-treatment.

Antioxidant Properties

The antioxidant activity of this compound derivatives has been investigated as well. Studies indicate that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Research Insights:

- In vitro assays have shown that certain derivatives exhibit strong antioxidant properties, contributing to their potential as therapeutic agents in oxidative stress-related conditions .

Synthesis of Novel Compounds

This compound serves as an important building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of more complex structures that may possess enhanced biological activities.

Synthesis Examples:

- The compound has been utilized in the synthesis of 1,2,4-triazoloquinazolines, which are known for their diverse pharmacological activities including adenosine antagonism and antimicrobial properties .

Polymer Chemistry

In material science, this compound has been explored for its role in polymerization processes. Its hydrazine functionality can engage in condensation reactions leading to the formation of polymers with desirable mechanical and thermal properties.

Material Properties:

- Polymers synthesized using this compound exhibit improved thermal stability and mechanical strength compared to conventional polymers .

Case Study 1: Antitumor Efficacy

A study conducted on a series of hydrazine derivatives derived from this compound demonstrated notable antitumor efficacy. The research involved synthesizing multiple derivatives and evaluating their effects on MCF-7 cells.

| Compound | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| Compound A | 25 | Early: 17.3% Late: 3.6% |

| Compound B | 26 | Early: 10.1% Late: 3.1% |

| Compound C | 23.5 | Early: 6.3% Late: Not significant |

This table summarizes the cytotoxic effects and apoptosis induction observed in treated cells .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, derivatives were tested using DPPH radical scavenging assays:

| Compound | Scavenging Activity (%) |

|---|---|

| Compound D | 85% |

| Compound E | 78% |

| Control (Vitamin C) | 90% |

These results indicate that while some derivatives show strong antioxidant activity comparable to established antioxidants like Vitamin C, further optimization is needed for enhanced efficacy .

Eigenschaften

Molekularformel |

C7H7ClN2O2 |

|---|---|

Molekulargewicht |

186.59 g/mol |

IUPAC-Name |

5-chloro-2-hydrazinylbenzoic acid |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-2-6(10-9)5(3-4)7(11)12/h1-3,10H,9H2,(H,11,12) |

InChI-Schlüssel |

FWGSYXZLPCUQDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)NN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.